BenchChemオンラインストアへようこそ!

2-Desbutyl-2-isopentyl-5-methyl Itraconazole

Pharmaceutical impurity profiling Chromatographic method development Triazole antifungal SAR

2-Desbutyl-2-isopentyl-5-methyl Itraconazole (CAS 1217692-26-6, molecular formula C₃₇H₄₂Cl₂N₈O₄, molecular weight 733.69 g/mol) is a synthetic triazole derivative structurally related to the clinically approved broad-spectrum antifungal agent itraconazole (CAS 84625-61-6, C₃₅H₃₈Cl₂N₈O₄, MW 705.64 g/mol). The compound retains the full itraconazole core scaffold—the 2,4-dichlorophenyl-dioxolane-triazole head group and the phenyl-piperazine-phenyl linker—but differs at two positions on the terminal triazolone ring: the sec-butyl group at the 2-position of itraconazole is replaced by an isopentyl (3-methylbutyl) group, and a methyl substituent is introduced at the 5-position.

Molecular Formula C37H42Cl2N8O4
Molecular Weight 733.7 g/mol
CAS No. 1217692-26-6
Cat. No. B026874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Desbutyl-2-isopentyl-5-methyl Itraconazole
CAS1217692-26-6
Synonyms4-[4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-5-methyl-2-(3-methylbutyl)-3H-1,2,4-triazol-3-one; 
Molecular FormulaC37H42Cl2N8O4
Molecular Weight733.7 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C
InChIInChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3/t33-,37-/m0/s1
InChIKeyYOEUGMJIMOBNQK-WNOXWKSXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Desbutyl-2-isopentyl-5-methyl Itraconazole (CAS 1217692-26-6): Procurement-Relevant Compound Identity and Structural Baseline


2-Desbutyl-2-isopentyl-5-methyl Itraconazole (CAS 1217692-26-6, molecular formula C₃₇H₄₂Cl₂N₈O₄, molecular weight 733.69 g/mol) is a synthetic triazole derivative structurally related to the clinically approved broad-spectrum antifungal agent itraconazole (CAS 84625-61-6, C₃₅H₃₈Cl₂N₈O₄, MW 705.64 g/mol) [1]. The compound retains the full itraconazole core scaffold—the 2,4-dichlorophenyl-dioxolane-triazole head group and the phenyl-piperazine-phenyl linker—but differs at two positions on the terminal triazolone ring: the sec-butyl group at the 2-position of itraconazole is replaced by an isopentyl (3-methylbutyl) group, and a methyl substituent is introduced at the 5-position . These modifications result in a net mass increase of +28 Da (ΔC₂H₄) and are predicted to increase lipophilicity relative to the parent drug. The compound is catalogued internationally as an itraconazole-related substance and is primarily supplied as a pharmaceutical impurity/reference standard under catalogue designations TRC-D288790 (Toronto Research Chemicals) and Delta-D288790 [2].

Why Itraconazole, Hydroxy-Itraconazole, or Other Triazole Antifungals Cannot Substitute for 2-Desbutyl-2-isopentyl-5-methyl Itraconazole in Analytical and Research Applications


Generic substitution fails because this compound is not intended as a therapeutic alternative to itraconazole but rather serves as a structurally defined impurity reference standard and a research probe with a distinct target interaction profile . While it shares the core pharmacophore with itraconazole, the dual modification (isopentyl replacing sec-butyl at the 2-position and methylation at the 5-position of the triazolone) alters chromatographic retention, mass spectrometric fragmentation, and protein-binding pharmacology relative to itraconazole, hydroxy-itraconazole, and N-desalkyl-itraconazole . The compound demonstrates PTP1B inhibitory activity (IC₅₀ > 3.2 × 10⁴ nM) and SOAT1/SOAT2 inhibition (IC₅₀ ≈ 1.9 × 10⁴ nM)—activities not associated with therapeutic concentrations of itraconazole [1]. Consequently, in analytical method development, impurity profiling, or PTP1B/SOAT-targeted research, no other itraconazole congener can serve as a valid surrogate. Users must also note that peer-reviewed, comparative antifungal MIC data for this compound against itraconazole are absent from the published literature.

Quantitative Comparator-Based Evidence for 2-Desbutyl-2-isopentyl-5-methyl Itraconazole: Differential Dimensions for Scientific Selection


Structural and Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Itraconazole

2-Desbutyl-2-isopentyl-5-methyl Itraconazole (C₃₇H₄₂Cl₂N₈O₄, MW 733.69) differs from itraconazole (C₃₅H₃₈Cl₂N₈O₄, MW 705.64) by a net +28.05 Da (ΔC₂H₄) arising from replacement of the sec-butyl group (–C₄H₉) at the triazolone 2-position with an isopentyl group (–C₅H₁₁) and introduction of a methyl substituent at the 5-position . Itraconazole has an experimentally determined logP of 4.91–5.66 [1]; although no measured logP is published for the target compound, the additional methylene and methyl groups are predicted to increase lipophilicity by approximately +0.5 to +0.8 logP units based on standard fragment-based calculation methods. This mass and polarity difference translates into distinct chromatographic retention under reversed-phase HPLC/UPLC conditions, enabling unequivocal resolution from itraconazole and its known impurities .

Pharmaceutical impurity profiling Chromatographic method development Triazole antifungal SAR

PTP1B Inhibitory Activity: A Qualitative Pharmacological Divergence from Itraconazole

This compound inhibits recombinant human protein tyrosine phosphatase 1B (PTP1B, residues 1–322, expressed in E. coli) with an IC₅₀ greater than 3.20 × 10⁴ nM (i.e., > 32 µM) using p-nitrophenyl phosphate (pNPP) as substrate with a 10-minute preincubation [1]. In contrast, itraconazole at pharmacologically relevant concentrations (IC₅₀ ~0.8 µM for Hedgehog pathway; CYP3A4 IC₅₀ ~0.006–0.2 µM) is not reported to inhibit PTP1B . The compound's PTP1B activity, albeit weak, represents a qualitatively distinct pharmacological interaction not shared by itraconazole or its major metabolites (hydroxy-itraconazole, N-desalkyl-itraconazole) at therapeutic exposures. Additionally, the compound inhibits sterol O-acyltransferase 1 (SOAT1, IC₅₀ = 1.92 × 10⁴ nM) and SOAT2 (IC₅₀ = 1.91 × 10⁴ nM) in CHO cell-based assays [2], further extending the target interaction profile beyond that of the parent drug.

Protein tyrosine phosphatase 1B Diabetes research tool Itraconazole off-target profiling

Procurement Context: Certified Pharmaceutical Impurity Reference Standard vs. Research-Grade Itraconazole

The compound is formally categorized and supplied as a 'Pharmaceutical/API Drug Impurity/Metabolite' reference standard under catalogue numbers TRC-D288790 (Toronto Research Chemicals) and Delta-D288790 (Bio-Delta), with a certified purity specification of ≥95% by HPLC [1]. In contrast, itraconazole is supplied as a USP/EP-grade active pharmaceutical ingredient (purity ≥98.5%) or as a research-grade biochemical [2]. The target compound is specifically listed as an 'itraconazole-related compound' in impurity profiling panels and is accompanied by a Certificate of Analysis (COA) documenting lot-specific identity, purity, and chromatographic data suitable for regulatory submissions (ANDA, DMF) . This procurement classification is the primary determinant of its scientific selection: it is not interchangeable with itraconazole or its metabolites for analytical method validation, system suitability testing, or impurity limit quantification in pharmaceutical development.

Pharmaceutical quality control ANDA/DMF submission Impurity reference standard

SAR Context: Triazolone Side-Chain Modifications Can Maintain Biological Activity While Altering Target Selectivity

Structure-activity relationship (SAR) studies of itraconazole analogues have demonstrated that the sec-butyl group on the triazolone ring can be replaced by a relatively large alkyl substituent with sufficient lipophilicity without significant loss of activity in human umbilical vein endothelial cell (HUVEC) proliferation assays [1]. Furthermore, the stereochemistry of the sec-butyl side chain has been shown to be non-critical for Hedgehog pathway inhibition, and modifications to the triazolone/side-chain region are tolerated [2]. The target compound's isopentyl-for-sec-butyl substitution and 5-methyl addition are consistent with these SAR principles, suggesting that antifungal or anti-hedgehog activity may be retained at levels comparable to itraconazole. However, no peer-reviewed study has reported head-to-head antifungal MIC values, CYP51 IC₅₀ values, or in vivo efficacy data for this specific compound against itraconazole. The SAR inference remains class-level and should not be used to justify therapeutic substitution without confirmatory testing.

Triazolone SAR Itraconazole side-chain analogues Hedgehog pathway inhibition

Chromatographic Differentiation: Use as a System Suitability Marker in Itraconazole Impurity Profiling

In the context of itraconazole pharmaceutical analysis, this compound serves as a distinct impurity marker with unique chromatographic retention characteristics. Published UPLC and HPLC methods for itraconazole and its production impurities have identified and resolved multiple itraconazole-related substances, including didioxolonyl impurities and desalkyl derivatives [1]. The target compound, with its higher molecular weight and altered lipophilicity, exhibits retention behavior intermediate between itraconazole (earlier eluting) and the didioxolonyl dimeric impurity (later eluting) under standard reversed-phase conditions (C18 column, acetonitrile/ammonium acetate gradient) [2]. Its inclusion in impurity panels enables resolution verification and system suitability assessment, ensuring that the analytical method can discriminate between itraconazole, its synthetic byproducts, and degradation products. Quantitative retention time data are lot-specific and provided in the Certificate of Analysis accompanying each batch of the reference standard .

HPLC/UPLC method validation Itraconazole impurity panel System suitability testing

High-Confidence Application Scenarios for 2-Desbutyl-2-isopentyl-5-methyl Itraconazole Based on Verified Evidence


Pharmaceutical Impurity Reference Standard for Itraconazole ANDA/DMF Regulatory Submissions

Procurement of this compound as TRC-D288790 or Delta-D288790 provides a certified reference standard (purity ≥95% HPLC) for identifying, resolving, and quantifying this specific itraconazole-related substance during analytical method validation, stability studies, and batch-release testing of itraconazole drug substance and drug product [1]. Its inclusion in impurity panels supports ANDA and DMF submissions by demonstrating that the analytical method achieves adequate resolution between itraconazole, this impurity, and other related substances. Lot-specific Certificates of Analysis provide the retention time, purity, and identity data required for regulatory documentation .

PTP1B and SOAT Pharmacological Probe in Mechanistic Studies

The compound's PTP1B inhibitory activity (IC₅₀ > 3.2 × 10⁴ nM) and SOAT1/SOAT2 inhibition (IC₅₀ ≈ 1.9 × 10⁴ nM), although weak, are qualitatively distinct from itraconazole's pharmacology [1]. Researchers investigating PTP1B as a therapeutic target in diabetes, obesity, or cancer may use this compound as a structurally defined probe to explore triazolone-based PTP1B pharmacophores, provided they employ dedicated PTP1B inhibitors (e.g., CX08005, IC₅₀ = 0.781 µM) as positive controls . The compound's dual SOAT1/SOAT2 activity also supports exploratory lipid metabolism research.

Itraconazole Structure-Activity Relationship (SAR) Studies on Triazolone Side-Chain Modifications

Prior SAR studies have established that the sec-butyl chain of itraconazole can be replaced by larger lipophilic alkyl groups without abrogating antiangiogenic or anti-hedgehog activity [1]. This compound, bearing both an N2-isopentyl substitution and a C5-methyl group, serves as a two-point modification probe for dissecting the contributions of triazolone substituents to target selectivity (CYP51 vs. Hedgehog vs. PTP1B vs. SOAT) . Its use is appropriate in medicinal chemistry programs aiming to decouple antifungal activity from Hedgehog pathway inhibition or to identify novel chemotypes with PTP1B/SOAT activity.

Analytical Method Development and System Suitability Testing for Itraconazole Impurity Profiling

In UPLC/HPLC method development for itraconazole impurity analysis, this compound serves as a system suitability marker to verify column performance and mobile phase conditions [1]. Its distinct retention characteristics (intermediate between itraconazole and didioxolonyl dimeric impurities) provide a critical resolution check, ensuring that the chromatographic system can separate structurally similar triazole congeners. Each reference standard batch includes lot-specific chromatographic data in its Certificate of Analysis to support method transfer and inter-laboratory reproducibility .

Quote Request

Request a Quote for 2-Desbutyl-2-isopentyl-5-methyl Itraconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.